Cas no 1261679-72-4 (2,3,4-Tribromo(difluoromethoxy)benzene)

2,3,4-Tribromo(difluoromethoxy)benzene 化学的及び物理的性質
名前と識別子
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- 2,3,4-Tribromo(difluoromethoxy)benzene
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- インチ: 1S/C7H3Br3F2O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H
- InChIKey: WECGYEARBTYLQQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=CC=1OC(F)F)Br)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 9.2
2,3,4-Tribromo(difluoromethoxy)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013001278-1g |
2,3,4-Tribromo(difluoromethoxy)benzene |
1261679-72-4 | 97% | 1g |
$1490.00 | 2023-09-03 | |
Alichem | A013001278-250mg |
2,3,4-Tribromo(difluoromethoxy)benzene |
1261679-72-4 | 97% | 250mg |
$499.20 | 2023-09-03 | |
Alichem | A013001278-500mg |
2,3,4-Tribromo(difluoromethoxy)benzene |
1261679-72-4 | 97% | 500mg |
$847.60 | 2023-09-03 |
2,3,4-Tribromo(difluoromethoxy)benzene 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
2,3,4-Tribromo(difluoromethoxy)benzeneに関する追加情報
Professional Introduction to 2,3,4-Tribromo(difluoromethoxy)benzene (CAS No. 1261679-72-4)
2,3,4-Tribromo(difluoromethoxy)benzene, identified by its Chemical Abstracts Service (CAS) number 1261679-72-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This trihalogenated aromatic derivative features a benzene ring substituted with three bromine atoms and a difluoromethoxy group at the 2-position. Its unique structural configuration imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various high-performance materials and biologically active molecules.
The compound's molecular structure, characterized by a high degree of halogenation, contributes to its reactivity and stability under different chemical conditions. The presence of both bromine and fluorine atoms introduces multiple sites for functionalization, enabling chemists to tailor its properties for specific applications. In recent years, 2,3,4-tribromo(difluoromethoxy)benzene has been explored as a building block in the development of advanced polymers, liquid crystals, and optoelectronic materials due to its ability to enhance thermal stability and electronic conductivity.
One of the most compelling aspects of this compound is its potential in medicinal chemistry. Researchers have been investigating its derivatives as candidates for antimicrobial and antitumor agents. The electron-withdrawing nature of the bromine and fluorine substituents can modulate the electronic distribution across the aromatic ring, influencing binding affinity to biological targets. Preliminary studies have suggested that certain analogs of 2,3,4-tribromo(difluoromethoxy)benzene exhibit promising inhibitory activity against specific enzymes and receptors implicated in cancer progression.
The synthesis of 2,3,4-tribromo(difluoromethoxy)benzene typically involves multi-step organic reactions, including halogenation and methoxylation processes. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high regioselectivity and yield. These techniques are crucial for producing derivatives with precise structural modifications, which are often required for optimizing biological activity.
In the realm of materials science, the compound's halogenated structure makes it an attractive precursor for flame-retardant additives. Brominated aromatic compounds are widely used in this capacity due to their ability to disrupt combustion pathways effectively. The incorporation of fluorine enhances this property by improving thermal endurance and resistance to degradation. Consequently, 2,3,4-tribromo(difluoromethoxy)benzene is being considered for use in engineering plastics and coatings that require stringent fire safety standards.
Recent advancements in computational chemistry have further illuminated the potential applications of this compound. Molecular modeling studies have predicted that derivatives of 2,3,4-tribromo(difluoromethoxy)benzene could serve as photoactive components in organic light-emitting diodes (OLEDs). The electron-deficient aromatic core combined with electron-withdrawing halogens facilitates efficient charge transport mechanisms essential for optoelectronic devices.
The environmental impact of using halogenated compounds has also been a topic of extensive research. While these substances offer numerous benefits in industrial applications, their persistence in ecosystems raises concerns about long-term ecological safety. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce hazardous byproducts. Innovations such as flow chemistry and biocatalysis are being explored to make the production process more sustainable without compromising efficiency.
Future directions in the study of 2,3,4-tribromo(difluoromethoxy)benzene include exploring its role in nanotechnology applications. The compound's ability to self-assemble into ordered structures suggests potential use in creating nanostructured films or supramolecular assemblies with tailored properties. Such materials could find applications in sensors, catalysts, and even drug delivery systems where precise control over molecular architecture is critical.
In conclusion,2,3,4-Tribromo(difluoromethoxy)benzene (CAS No. 1261679-72-4) represents a versatile compound with diverse applications spanning pharmaceuticals to advanced materials. Its unique structural features enable functionalization strategies that yield materials with enhanced performance characteristics. As research continues to uncover new synthetic pathways and applications,this compound is poised to remain at the forefront of innovation across multiple scientific disciplines.
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